molecular formula C18H16F2N2O5S B2792747 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide CAS No. 905689-34-1

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide

Cat. No.: B2792747
CAS No.: 905689-34-1
M. Wt: 410.39
InChI Key: CNFDUTVIJAKQSJ-UHFFFAOYSA-N
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Description

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H16F2N2O5S and its molecular weight is 410.39. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to inhibit cholinesterases and lipoxygenase enzymes .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests that the compound might interact with these enzymes, potentially altering their activity and resulting in changes in the biochemical processes they are involved in.

Biochemical Pathways

Given that similar compounds have been found to inhibit cholinesterases and lipoxygenase enzymes , it can be inferred that the compound might affect pathways involving these enzymes. Cholinesterases are involved in nerve impulse transmission, while lipoxygenases play a role in the metabolism of arachidonic acid, a key player in inflammation and immune responses.

Pharmacokinetics

The compound’s predicted density is 136±01 g/cm3 , which might influence its absorption and distribution in the body

Result of Action

Given that similar compounds have been found to inhibit cholinesterases and lipoxygenase enzymes , it can be inferred that the compound might alter cellular processes involving these enzymes, potentially affecting nerve impulse transmission and inflammatory responses.

Action Environment

It’s worth noting that the compound’s predicted pka is 1225±020 , suggesting that it might be influenced by the pH of its environment

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,5-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O5S/c19-11-1-3-14(20)17(7-11)28(24,25)21-12-8-18(23)22(10-12)13-2-4-15-16(9-13)27-6-5-26-15/h1-4,7,9,12,21H,5-6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFDUTVIJAKQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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